

# Foreword: A Molecule-Centric Approach to Characterization

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## Compound of Interest

Compound Name:	<i>N-Ethylthiazol-2-amine hydrochloride</i>
CAS No.:	90586-84-8
Cat. No.:	B1504009

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In the realm of drug discovery and materials science, a molecule's identity is defined not just by its chemical structure, but by its physical behavior. The hydrochloride salt of N-Ethylthiazol-2-amine is a case in point. As a derivative of the privileged 2-aminothiazole scaffold, its potential is vast, but its utility is fundamentally governed by its physical characteristics. This guide eschews a simple data sheet in favor of a deeper narrative. We will explore not only what the physical properties of N-Ethylthiazol-2-amine HCl are predicted to be, but also why they manifest as they do, and how they can be empirically verified. This document is structured to provide researchers, scientists, and drug development professionals with both a comprehensive reference and a practical guide to the robust characterization of this important chemical entity.

## Molecular Identity and Physicochemical Foundation

**N-Ethylthiazol-2-amine hydrochloride** is the salt formed from the reaction of the heterocyclic amine, N-Ethylthiazol-2-amine, with hydrochloric acid. This conversion from a free base to a salt is a critical step in pharmaceutical development, often employed to enhance stability and aqueous solubility.

The protonation occurs at the most basic nitrogen atom. In the 2-aminothiazole system, protonation is expected at the exocyclic amine nitrogen, leading to the formation of an ammonium cation, which is stabilized by resonance within the thiazole ring. This structural change from the free base to the salt form is the primary determinant of its distinct physical properties.

Caption: Protonation of the free base to its hydrochloride salt.

## Core Molecular Identifiers

Property	Value	Source
Chemical Formula	C <sub>5</sub> H <sub>9</sub> ClN <sub>2</sub> S	[1]
Molecular Weight	164.65 g/mol	[1][2]
CAS Number	90586-84-8	[1]

## Solid-State Properties: Appearance and Melting Point

The physical state of a compound is the first indicator of its purity and nature. As an ionic salt, N-Ethylthiazol-2-amine HCl is expected to be a crystalline solid at room temperature.

### Melting Point: A Critical Quality Attribute

The melting point is a crucial parameter for assessing the purity of a crystalline solid. A sharp melting range typically indicates high purity, while a broad or depressed range can suggest the presence of impurities. For amine salts, the melting point is significantly influenced by the strength of the ionic interactions in the crystal lattice.

- Free Base (N-Ethyl-1,3-thiazol-2-amine): 48-49 °C
- Predicted HCl Salt: The conversion to a hydrochloride salt introduces strong ionic bonds, which require more energy to overcome than the intermolecular forces in the free base. Therefore, the melting point of N-Ethylthiazol-2-amine HCl is expected to be substantially higher than that of its free base. For comparison, a structurally related compound, 2-(4-

phenyl-thiazol-2-yl)-ethylamine HCl, melts at 217-218 °C[3]. It is reasonable to anticipate a melting point for N-Ethylthiazol-2-amine HCl in a similar high-temperature range.

## Experimental Protocol: Melting Point Determination (Capillary Method)

This protocol outlines the standard USP <741> method for melting range determination.

- **Sample Preparation:** Ensure the sample is thoroughly dried to remove any residual solvent, which can depress the melting point. Gently crush the crystalline sample into a fine powder using a mortar and pestle.
- **Capillary Loading:** Pack the powdered sample into a capillary tube to a height of 2-4 mm by tapping the sealed end of the tube on a hard surface.
- **Instrumentation:** Place the loaded capillary into a calibrated melting point apparatus.
- **Measurement:**
  - Heat the apparatus at a rapid rate (e.g., 10 °C/min) to a temperature approximately 30 °C below the expected melting point.
  - Decrease the heating rate to 1-2 °C/min to ensure thermal equilibrium.
  - Record the temperature at which the first drop of liquid appears (T1) and the temperature at which the last solid particle melts (T2). The melting range is reported as T1-T2.
- **Validation:** The choice of a slow heating rate near the melting point is critical for accuracy. A rapid heating rate can lead to a wider and erroneously higher melting range due to a lag between the thermometer reading and the actual sample temperature.

## Solubility Profile: The Gateway to Application

Solubility is a paramount physical property for any compound intended for biological or chemical applications. For drug development professionals, understanding the solubility in aqueous and organic media is fundamental for formulation, bioavailability, and purification strategies.

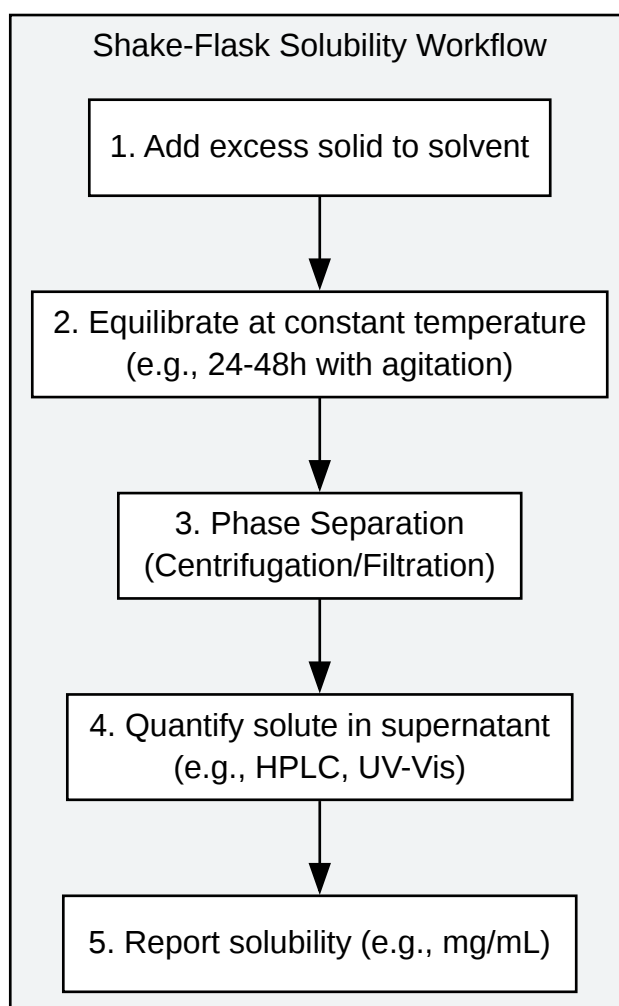
## Predicted Solubility Behavior

As an amine hydrochloride, N-Ethylthiazol-2-amine HCl is expected to exhibit high solubility in polar protic solvents like water and lower alcohols (e.g., ethanol, methanol) due to favorable ion-dipole interactions.[4] Its solubility in nonpolar solvents such as hexane or toluene is predicted to be very low.

- **Aqueous Solubility:** The protonated amine and the chloride counter-ion will readily hydrate, promoting dissolution in water. The solubility is expected to be pH-dependent; it will be highest in acidic to neutral conditions and will decrease significantly in basic conditions ( $\text{pH} > \text{pKa}$ ), where the compound converts back to its less soluble free base form.[4]
- **Organic Solubility:** It may show some solubility in polar aprotic solvents like DMSO and DMF, which can solvate the cationic species. The parent compound, 2-aminothiazole, is soluble in alcohols and diethyl ether.[5]

## Experimental Protocol: Quantitative Solubility Determination (Shake-Flask Method)

This protocol follows the OECD Guideline 105 for determining water solubility.



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Caption: Workflow for the Shake-Flask Solubility Assay.

- System Preparation: Add an excess amount of N-Ethylthiazol-2-amine HCl to a known volume of the solvent of interest (e.g., water, phosphate-buffered saline, ethanol) in a sealed, screw-capped vial. The presence of undissolved solid at the end of the experiment is crucial for ensuring saturation.
- Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to allow the system to reach equilibrium.
- Phase Separation: Separate the solid phase from the saturated solution. This is a critical step to avoid overestimation. Centrifugation at high speed followed by careful removal of the

supernatant is recommended. Alternatively, filtration through a low-binding syringe filter (e.g., 0.22  $\mu\text{m}$  PVDF) can be used, but the initial portion of the filtrate should be discarded to prevent errors from filter adsorption.

- **Quantification:** Accurately dilute a known volume of the saturated supernatant and quantify the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.
- **Trustworthiness Check:** The experiment should be run in triplicate. The concentration of the dissolved solid should also be measured at different time points (e.g., 24h and 48h) to ensure that equilibrium has been reached.

## Spectroscopic Fingerprinting for Structural Verification

Spectroscopic techniques provide a detailed "fingerprint" of a molecule, allowing for unambiguous structural confirmation and the identification of key functional groups.

### Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule. For N-Ethylthiazol-2-amine HCl, the IR spectrum is expected to be dominated by vibrations from the protonated amine group and the thiazole ring.

Expected IR Absorption Bands:

Wavenumber (cm <sup>-1</sup> )	Functional Group	Vibration Type	Expected Appearance
~3200-2800	N <sup>+</sup> -H	Stretch	Very broad, strong band
~2980-2850	C-H (Alkyl)	Stretch	Medium to weak
~1630-1580	C=N / C=C	Ring Stretch	Medium to strong
~1600-1500	N <sup>+</sup> -H	Bend	Medium, often overlaps with ring stretches
~1470-1430	C-H (Alkyl)	Bend	Medium

The most telling feature will be the very broad and intense absorption in the 3200-2800 cm<sup>-1</sup> region, which is characteristic of the N-H stretching vibrations in an ammonium salt. This broadness is a result of extensive hydrogen bonding in the solid state.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of an organic molecule in solution.

Predicted <sup>1</sup>H NMR Spectrum (in DMSO-d<sub>6</sub>):

- Thiazole Ring Protons (2H): Expected to appear as two doublets in the aromatic region, likely between  $\delta$  6.5-7.5 ppm. The coupling constant between them would be small (~3-5 Hz).
- Ethyl Group -CH<sub>2</sub>- (2H): A quartet is expected due to coupling with the -CH<sub>3</sub> protons. The nitrogen atom will cause a downfield shift, placing this signal around  $\delta$  3.2-3.6 ppm.
- Ethyl Group -CH<sub>3</sub> (3H): A triplet is expected due to coupling with the -CH<sub>2</sub>- protons, appearing further upfield around  $\delta$  1.2-1.5 ppm.
- Amine N<sup>+</sup>-H<sub>2</sub> (2H): This signal is expected to be a broad singlet. Its chemical shift is highly dependent on concentration and residual water in the solvent but could appear in the  $\delta$  8.0-

10.0 ppm range. Its identity can be confirmed by adding a drop of D<sub>2</sub>O to the NMR tube, which will cause the N<sup>+</sup>-H<sub>2</sub> signal to disappear due to proton-deuterium exchange.

Predicted <sup>13</sup>C NMR Spectrum (in DMSO-d<sub>6</sub>):

The molecule has 5 unique carbon atoms and should therefore display 5 distinct signals.

- Thiazole C2 (Amine-bearing): ~δ 165-170 ppm (most downfield due to attachment to two heteroatoms).
- Thiazole C4 & C5: ~δ 105-140 ppm.
- Ethyl -CH<sub>2</sub>-: ~δ 40-45 ppm.
- Ethyl -CH<sub>3</sub>: ~δ 14-18 ppm.

## Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight and, through fragmentation, valuable structural information. When analyzed by techniques like Electrospray Ionization (ESI), the spectrum will detect the cationic form of the molecule.

- Expected Molecular Ion: The mass spectrometer will detect the cation, which is the free base N-Ethylthiazol-2-amine. The expected exact mass for [C<sub>5</sub>H<sub>8</sub>N<sub>2</sub>S + H]<sup>+</sup> would be approximately 129.05 m/z.
- Fragmentation: The "nitrogen rule" states that a molecule with an odd number of nitrogen atoms will have an odd nominal molecular weight (the free base is 128 g/mol). Common fragmentation patterns for alkylamines involve α-cleavage (breaking the C-C bond adjacent to the nitrogen), which would lead to characteristic fragment ions.

## Crystallography: The Definitive Structure

While no public crystal structure data is currently available for N-Ethylthiazol-2-amine HCl, single-crystal X-ray diffraction remains the gold standard for unambiguously determining the three-dimensional structure of a crystalline solid.

Insights from a Potential Crystal Structure:

- Bond Lengths and Angles: Precise measurement of all atomic positions would confirm the connectivity and geometry of the molecule.
- Conformation: It would reveal the preferred rotational conformation of the ethyl group relative to the thiazole ring.
- Intermolecular Interactions: Crucially, it would detail the hydrogen bonding network between the N<sup>+</sup>-H<sub>2</sub> group and the chloride anions, as well as other non-covalent interactions that govern the crystal packing. This information is invaluable for understanding the compound's physical properties and for computational modeling studies.

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